molecular formula C19H14N2OS B5741642 2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone

2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone

Cat. No.: B5741642
M. Wt: 318.4 g/mol
InChI Key: OTITYOSPYISUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone typically involves the reaction of 1H-benzimidazole-2-thiol with 2-bromo-1-naphthalen-2-ylethanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the naphthalene ring can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, including DNA and proteins, which may contribute to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone is unique due to the presence of both the benzimidazole and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The naphthalene ring enhances the compound’s stability and potential for interactions with biological targets, while the benzimidazole moiety contributes to its diverse biological activities.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-18(15-10-9-13-5-1-2-6-14(13)11-15)12-23-19-20-16-7-3-4-8-17(16)21-19/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTITYOSPYISUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.